Technical Guide: Robust Synthesis of 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde
Technical Guide: Robust Synthesis of 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde
Topic: Synthesis of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The scaffold 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde represents a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and fragment-based drug discovery. Its structural utility lies in its orthogonality:
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C3-Iodine: A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
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C4-Aldehyde: A versatile electrophile for reductive aminations, Wittig olefinations, or heterocycle formation.
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N1-THP: A robust protecting group that masks the acidic pyrazole nitrogen, improving solubility and preventing catalyst poisoning, yet is easily removed under mild acidic conditions.
This guide details a scalable, four-step synthetic route starting from the commercially available ethyl 3-amino-1H-pyrazole-4-carboxylate . This pathway is selected for its reproducibility, cost-efficiency, and avoidance of unstable intermediates common in direct formylation approaches.
Retrosynthetic Analysis
The strategic disconnection relies on building the functional density sequentially to avoid chemoselectivity issues. We avoid direct formylation of iodopyrazoles (Vilsmeier-Haack) due to potential dehalogenation risks and variable yields. Instead, we utilize an oxidation-state adjustment strategy.
Figure 1: Retrosynthetic logic flow from target aldehyde to commercially available amino-ester.
Critical Reagents & Safety Profile
| Reagent | Role | Hazard Class | Handling Precaution |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Starting Material | Irritant | Standard PPE. |
| Sodium Nitrite (NaNO₂) | Diazotization Agent | Oxidizer, Toxic | Avoid contact with acids outside reactor; gas evolution (NOx). |
| Potassium Iodide (KI) | Iodinating Agent | Irritant | Protect from light to prevent free iodine formation. |
| 3,4-Dihydro-2H-pyran (DHP) | Protecting Group | Flammable | Use in fume hood; moisture sensitive. |
| DIBAL-H (1.0M in THF) | Reducing Agent | Pyrophoric | Strict anhydrous conditions. Handle under N₂/Ar atmosphere. |
| Manganese Dioxide (MnO₂) | Oxidant | Harmful | Do not inhale dust; dispose of heavy metal waste properly. |
Detailed Experimental Protocol
Step 1: Sandmeyer Iodination
Objective: Convert the C3-amino group to a C3-iodo group via a diazonium intermediate.
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Mechanism: The amine is nitrosated to form a diazonium salt, which undergoes radical-nucleophilic substitution with iodide.
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Protocol:
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Suspend ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv) in 6M HCl (10 mL/g) and cool to 0°C.
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Add an aqueous solution of NaNO₂ (1.2 equiv) dropwise, maintaining internal temperature <5°C. Stir for 30 min.
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Add an aqueous solution of KI (1.5 equiv) dropwise. Caution: Vigorous gas evolution (N₂) will occur.
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Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
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Workup: Neutralize with saturated NaHCO₃. Extract with EtOAc.[1][2] Wash organic layer with 10% Na₂S₂O₃ (to remove excess iodine) and brine.
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Purification: Recrystallization from Ethanol/Water or flash chromatography (Hex/EtOAc).
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Checkpoint: Product is ethyl 3-iodo-1H-pyrazole-4-carboxylate . Confirm by disappearance of NH₂ broad singlet in ¹H NMR.
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Step 2: N-THP Protection
Objective: Mask the pyrazole nitrogen to allow for organometallic compatibility and solubility.
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Regioselectivity Note: Pyrazoles are tautomeric. THP protection usually yields a mixture of N1- and N2-isomers. However, for 3,4-disubstituted pyrazoles, the isomers are often separable, or they interconvert under specific conditions. In this specific scaffold, the N1-THP (distal to the bulky iodine if possible, or governed by electronics) is the target.
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Protocol:
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Dissolve the Step 1 product (1.0 equiv) in anhydrous THF or DCM (10 mL/g).
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Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv).
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Add p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) as a catalyst.
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Stir at RT for 4–12 hours. Monitor by TLC (the product will be less polar than the starting material).
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Workup: Quench with saturated NaHCO₃. Extract with DCM.[3]
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Purification: Flash chromatography is critical here to separate regioisomers if present.
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Checkpoint: Product is ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate .
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Step 3: Controlled Reduction to Alcohol
Objective: Reduce the ester to the primary alcohol without dehalogenating the iodine.
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Why not direct to Aldehyde? Direct reduction of esters to aldehydes with DIBAL-H is difficult to control on scale; over-reduction to alcohol is common. A Reduction-Oxidation sequence is more reliable.
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Protocol:
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Dissolve Step 2 ester (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .
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Add DIBAL-H (1M in THF, 2.2 equiv) dropwise over 30 mins. Do not let temperature rise.
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Stir at -78°C for 2 hours, then slowly warm to 0°C.
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Quench (Fieser Method): Dilute with ether at 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Add MgSO₄ and stir until a granular white precipitate forms.
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Filtration: Filter through a pad of Celite.
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Checkpoint: Product is (3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol .
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Step 4: Selective Oxidation to Aldehyde
Objective: Oxidize the primary alcohol to the aldehyde.
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Reagent Choice: Activated MnO₂ is preferred for allylic/heterocyclic alcohols as it is mild and avoids over-oxidation to carboxylic acid. Dess-Martin Periodinane (DMP) is a valid alternative.
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Protocol:
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Dissolve the Step 3 alcohol in DCM or Chloroform.
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Add activated MnO₂ (10 equiv). Note: Large excess is standard for solid-phase oxidants.
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Stir at RT or mild reflux (40°C) for 12 hours.
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Workup: Filter through Celite to remove manganese solids. Rinse the pad thoroughly with DCM.
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Concentration: Evaporate solvent to yield the crude aldehyde.
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Final Purification: Flash chromatography (Hexane/EtOAc gradient).
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Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the final compound must meet these spectral criteria:
| Technique | Expected Signal | Structural Insight |
| ¹H NMR | δ 9.8–10.0 ppm (s, 1H) | Confirms presence of Aldehyde (CHO) . |
| ¹H NMR | δ 5.4–5.8 ppm (dd, 1H) | Confirms THP anomeric proton (N-CH-O). |
| ¹H NMR | δ 8.0–8.5 ppm (s, 1H) | Confirms Pyrazole C5-H . |
| ¹³C NMR | ~185 ppm | Carbonyl carbon (C=O). |
| MS (ESI) | [M+H]⁺ or [M+Na]⁺ | Matches molecular weight (Calc: ~320.1 g/mol ). |
| Appearance | White to pale yellow solid | High purity crystalline solid. |
Troubleshooting & Optimization
Issue: Regioselectivity of THP Protection
If the N1/N2 ratio is poor, the isomers can often be distinguished by NMR. The N1-THP isomer (target) typically shows a specific NOE (Nuclear Overhauser Effect) between the THP anomeric proton and the C5-H of the pyrazole. The N2-THP isomer would show NOE with the substituent at C3 (Iodine), which is silent, or lack the C5-H interaction.
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Solution: If separation is difficult, consider switching solvent to Toluene and refluxing; thermodynamic control often favors the sterically less crowded isomer.
Issue: Deiodination during Reduction
If iodine loss is observed during DIBAL-H reduction (rare at -78°C but possible):
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Solution: Switch to NaBH₄ / CaCl₂ in EtOH/THF. This is a milder reduction system that generally tolerates aryl halides well.
Workflow Visualization
Figure 2: Step-by-step synthetic workflow with anticipated yields.
References
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Arkat USA. (2014).[4] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC.[4]
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National Institutes of Health (PubChem). Ethyl 3-amino-1H-pyrazole-4-carboxylate Compound Summary.[2]
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MDPI. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]
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ChemicalBook. 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde Properties and Suppliers.
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